N,N-dimethyl-4-(3-(3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl)azetidine-1-carbonyl)benzenesulfonamide
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Overview
Description
N,N-dimethyl-4-(3-(3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl)azetidine-1-carbonyl)benzenesulfonamide is a useful research compound. Its molecular formula is C19H19N5O4S and its molecular weight is 413.45. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Chemical Properties
N,N-dimethyl-4-(3-(3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl)azetidine-1-carbonyl)benzenesulfonamide is involved in the synthesis of various chemical compounds. For example, it is used in the preparation of novel triazepines, pyrimidines, and azoles, demonstrating its versatility as a building block in chemical synthesis (Khodairy et al., 2016).
Anticancer Research
This compound has been evaluated for its potential in anticancer research. Specifically, derivatives of N,N-dimethylbenzenesulfonamide have been synthesized and studied for their antiproliferative activity against human cancer cell lines (Bashandy et al., 2014). This indicates its potential application in developing novel anticancer agents.
Antimicrobial Applications
In the field of antimicrobial research, various derivatives of this compound have been synthesized and evaluated for their antimicrobial activities. For instance, compounds have been tested for their effectiveness against different bacterial and fungal strains, demonstrating its potential use in developing new antimicrobial agents (Badgujar et al., 2018).
Enzyme Inhibition Studies
Studies involving this compound have also focused on enzyme inhibition, which is critical in the development of drugs targeting specific biological pathways. For example, benzenesulfonamide derivatives have been investigated for their inhibitory activity against human carbonic anhydrases, enzymes implicated in various diseases (Balandis et al., 2020).
Mechanism of Action
Target of Action
The primary target of N,N-dimethyl-4-(3-(3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl)azetidine-1-carbonyl)benzenesulfonamide is the enzyme cytochrome P450 monooxygenase 11A1 (CYP11A1) . This enzyme plays a crucial role in the biosynthesis of steroid hormones .
Mode of Action
This compound acts as an inhibitor of CYP11A1 . By binding to this enzyme, the compound prevents the conversion of cholesterol to pregnenolone, the first step in the production of steroid hormones .
Biochemical Pathways
The inhibition of CYP11A1 by this compound affects the steroidogenesis pathway . This results in a decrease in the production of all classes of steroid hormones, including glucocorticoids, mineralocorticoids, and sex steroids .
Result of Action
The inhibition of steroid hormone production by this compound can have significant effects at the molecular and cellular levels . For example, it can lead to decreased cell proliferation and increased cell death in hormone-dependent tissues .
Properties
IUPAC Name |
N,N-dimethyl-4-[3-(3-pyridin-4-yl-1,2,4-oxadiazol-5-yl)azetidine-1-carbonyl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N5O4S/c1-23(2)29(26,27)16-5-3-14(4-6-16)19(25)24-11-15(12-24)18-21-17(22-28-18)13-7-9-20-10-8-13/h3-10,15H,11-12H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ODPWVYCPDZZDQZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)N2CC(C2)C3=NC(=NO3)C4=CC=NC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N5O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.